Cohumulone

Catalog No.
S560960
CAS No.
511-25-1
M.F
C20H28O5
M. Wt
348.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cohumulone

CAS Number

511-25-1

Product Name

Cohumulone

IUPAC Name

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3

InChI Key

DRSITEVYZGOOQG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Synonyms

cohumulone

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Biological activities

  • Antibacterial and antifungal properties

    Studies have shown cohumulone to exhibit antibacterial activity against various foodborne pathogens like Staphylococcus aureus and Escherichia coli []. Additionally, research suggests antifungal activity against Candida albicans, a common fungal pathogen [].

  • Anti-inflammatory potential

    Cohumulone has demonstrated anti-inflammatory properties in cell and animal models []. It may suppress the production of inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases like arthritis and inflammatory bowel disease.

  • Anti-cancer effects

    Studies have explored the potential anti-cancer properties of cohumulone. Research suggests it may induce cell death in various cancer cell lines and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential applications in cancer treatment.

  • Other potential benefits

    Preliminary research suggests cohumulone might possess other beneficial properties, including antioxidant and neuroprotective effects. However, these areas require further exploration to establish their validity and potential applications.

Safety and future directions

While cohumulone generally exhibits good safety profiles in preclinical studies, further research is needed to comprehensively assess its safety and potential side effects in humans []. Additionally, research is ongoing to understand the mechanisms underlying its various biological activities and explore its potential for drug development and other therapeutic applications.

  • Origin: Cohumulone is a naturally occurring compound biosynthesized in the hop cones [].
  • Significance: While all alpha acids contribute to bitterness, cohumulone is particularly interesting to brewers because it is believed to produce a harsher, less desirable bitterness compared to other alpha acids []. This has influenced hop breeding programs to favor varieties with lower cohumulone content.

Molecular Structure Analysis

  • Key features

    Cohumulone has a complex molecular structure with 20 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms (C20H28O5) []. It contains a prenyl group (a five-carbon chain) and a prenylflavanone core structure, common among hop alpha acids [].

  • Notable aspects

    Cohumulone differs slightly in structure from other alpha acids like humulone and adhumulone. These subtle variations influence how they convert to iso-alpha acids during wort boiling, potentially affecting the bitterness profile [].


Chemical Reactions Analysis

  • Isomerization: The primary reaction of interest for cohumulone is its isomerization to iso-cohumulone during wort boiling in the brewing process [, ]. This reaction is essential for bitterness development in beer.
Cohumulone (alpha acid)  --> Iso-cohumulone (iso-alpha acid)
  • Oxidation

    When hops oxidize, alpha acids like cohumulone degrade, forming compounds like isobutryic acid, which contributes an unpleasant, cheesy aroma to beer [].

  • Synthesis

    Currently, there is no scientific literature readily available on the specific synthesis of cohumulone.


Physical And Chemical Properties Analysis

  • Low melting point: Around 100°C (estimated) [].
  • Low solubility in water: Requires organic solvents for better solubility [].
  • Relatively unstable: Degrades over time due to oxidation and isomerization [].

Cohumulone itself does not directly contribute to beer bitterness. It requires isomerization to iso-cohumulone during wort boiling. Iso-cohumulone interacts with taste receptors on the tongue, leading to the perception of bitterness [].

Cohumulone is generally considered safe for consumption at levels typically found in beer. However, concentrated hop extracts containing high alpha acid content may irritate the skin and mucous membranes [].

XLogP3

4

UNII

2Y34G4NIC8

Other CAS

142628-20-4

Wikipedia

(+/-)-cohumulone

Dates

Modify: 2023-08-15

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